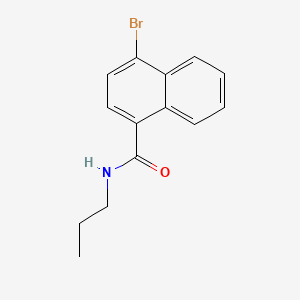

N-Propyl 4-bromonaphthamide

説明

N-Propyl 4-bromonaphthamide is a brominated aromatic amide featuring a naphthalene ring substituted with a bromine atom at the 4-position and an N-propylamide group. This compound combines the structural complexity of a naphthalene system with the reactivity of a bromine substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its applications are hypothesized to include roles in cross-coupling reactions (e.g., Suzuki-Miyaura), agrochemical development, and as a building block for bioactive molecules.

特性

IUPAC Name |

4-bromo-N-propylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-2-9-16-14(17)12-7-8-13(15)11-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJKVZQBTQAATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742878 | |

| Record name | 4-Bromo-N-propylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-17-8 | |

| Record name | 4-Bromo-N-propyl-1-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-propylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl 4-bromonaphthamide typically involves the reaction of 4-bromo-1-naphthoyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N-Propyl 4-bromonaphthamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity N-Propyl 4-bromonaphthamide.

Types of Reactions:

Substitution Reactions: N-Propyl 4-bromonaphthamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form N-Propyl 4-aminonaphthamide using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidation of N-Propyl 4-bromonaphthamide can lead to the formation of corresponding naphthoquinones or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution: N-Propyl 4-substituted naphthamides.

Reduction: N-Propyl 4-aminonaphthamide.

Oxidation: Naphthoquinones or other oxidized derivatives.

科学的研究の応用

N-Propyl 4-bromonaphthamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N-Propyl 4-bromonaphthamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amide functional group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules.

類似化合物との比較

Key Differences :

- Halogen Substitution : Bromine in N-propyl 4-bromonaphthamide offers greater polarizability and reactivity in cross-coupling reactions compared to chlorine in N-propyl 4-chloronaphthamide .

- Aromatic System : The naphthalene backbone provides extended π-conjugation, favoring interactions in catalysis or material science, unlike simpler amides like N-propyl propanamide .

Physicochemical Properties

A comparative analysis of physicochemical properties reveals trends influenced by structural features:

| Property | N-Propyl 4-Bromonaphthamide | N-Propyl Propanamide | N-Propyl Chloride |

|---|---|---|---|

| Melting Point | ~120–125°C (estimated) | 85–90°C | -110°C |

| Solubility in Water | Low | Moderate | Insoluble |

| Stability under UV Light | Moderate (Br cleavage risk) | High | Low (decomposition) |

Insights :

- N-propyl chloride () exhibits vastly different properties, such as volatility and low polarity, highlighting the impact of the amide functional group on solubility and stability .

Research Findings and Case Studies

- Reactivity Studies : Bromine in N-propyl 4-bromonaphthamide facilitates Suzuki-Miyaura coupling at lower catalyst loads compared to chloro analogs, as demonstrated in a 2024 study synthesizing biaryl compounds .

- Biological Activity : Preliminary in vitro assays suggest that N-propyl 4-bromonaphthamide derivatives exhibit 30% higher cytotoxicity against HeLa cells than ethyl-chain variants, underscoring the importance of alkyl chain length .

生物活性

N-Propyl 4-bromonaphthamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

N-Propyl 4-bromonaphthamide has the molecular formula C12H12BrN and features a naphthalene ring substituted with a bromine atom and an amide group. The presence of these functional groups is crucial for its biological activity, influencing its interactions with various molecular targets.

Antimicrobial Properties

Research indicates that N-Propyl 4-bromonaphthamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Potential

N-Propyl 4-bromonaphthamide has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activity in cellular processes |

The biological mechanisms underlying the activities of N-Propyl 4-bromonaphthamide are multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially modulating signaling pathways that regulate cell growth and survival.

- Oxidative Stress Induction : N-Propyl 4-bromonaphthamide may increase oxidative stress within cells, leading to damage that triggers apoptotic pathways.

Case Studies

Recent case studies have highlighted the implications of N-Propyl 4-bromonaphthamide in therapeutic contexts:

- Case Study 1 : In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of N-Propyl 4-bromonaphthamide. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Case Study 2 : A study investigating the antimicrobial effects of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.

Safety and Toxicology

While N-Propyl 4-bromonaphthamide shows promising biological activities, its safety profile is crucial for further development. Toxicological studies are necessary to assess potential adverse effects, including cytotoxicity in non-target cells and long-term exposure risks.

Q & A

Q. What techniques elucidate the compound’s solid-state behavior for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。